Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl
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Overview
Description
Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride is a chemical compound with the molecular formula C12H16ClNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrrolidine ring attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. This is followed by the introduction of the pyrrolidine moiety through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate
- Methyl 4-[®-3-pyrrolidinyloxy]benzoate
- Ethyl 4-[(S)-3-pyrrolidinyloxy]benzoate
Uniqueness
Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt. This gives it distinct physical and chemical properties compared to its analogs. The hydrochloride form enhances its solubility and stability, making it more suitable for certain applications.
Biological Activity
Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride, also known as a pyrrolidine derivative, is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride
- Molecular Formula : C12H16ClNO3
- Molecular Weight : 257.71 g/mol
- CAS Number : 2514935-85-2
The compound features a benzoate moiety linked to a pyrrolidine ring via an ether bond, which is significant for its biological interactions.
The biological activity of Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Research indicates that the compound may modulate neurotransmitter pathways, particularly those involving acetylcholine and other neuromodulators, which could be relevant in neuropharmacology.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest a promising potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
- Neuroprotective Effects : Preliminary studies indicate that the compound may possess neuroprotective properties, potentially through the inhibition of oxidative stress pathways.
In Vivo Studies
Animal model studies have further elucidated the pharmacological profile of this compound:
- Behavioral Assessments : In rodent models, administration of the compound has been associated with improved cognitive functions in memory tasks, suggesting possible applications in treating neurodegenerative diseases.
Case Studies
- Neuropharmacology Study : A study conducted on mice evaluated the effects of this compound on cognitive function. Results indicated significant improvements in memory retention compared to control groups treated with saline. The study hypothesized that these effects might be mediated by cholinergic pathways.
- Antimicrobial Efficacy : A clinical evaluation assessed the efficacy of this compound against multi-drug resistant bacterial strains. Results showed promising antimicrobial activity, supporting its potential as a lead compound for antibiotic development.
Properties
IUPAC Name |
methyl 4-[(3S)-pyrrolidin-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)9-2-4-10(5-3-9)16-11-6-7-13-8-11/h2-5,11,13H,6-8H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVAGWAATWTKFD-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)O[C@H]2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.